m-PEG8-ブロミド

説明

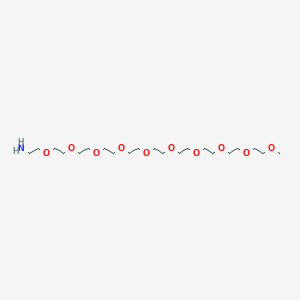

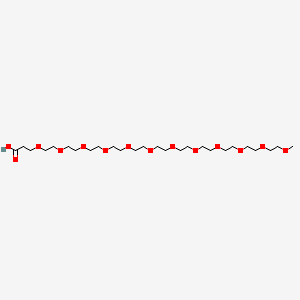

M-PEG8-bromide is a PEG linker containing a bromide group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

M-PEG8-bromide is a PEG derivative . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .Molecular Structure Analysis

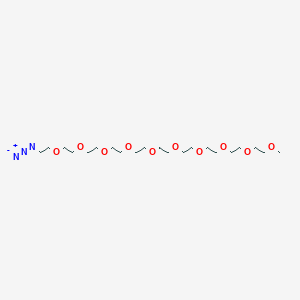

M-PEG8-Br is a polyethylene glycol (PEG)-based PROTAC linker . m-PEG8-Br can be used in the synthesis of a series of PROTACs .Chemical Reactions Analysis

M-PEG8-bromide linker contains a bromide group . Bromo (Br) is a very good leaving group for nucleophilic substitution reactions . The mPEG modification increases the aqueous solubility of the resulting compound .Physical And Chemical Properties Analysis

M-PEG8-bromide has the chemical formula C17H35O8Br . It has a molecular weight of 447.36 . It is soluble in water, DMSO, DMF, and DCM .科学的研究の応用

PROTACリンカー

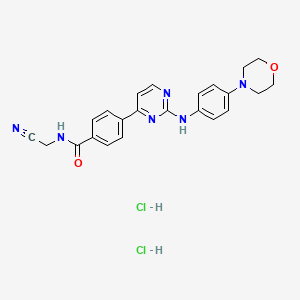

m-PEG8-ブロミドは、ポリエチレングリコール(PEG)ベースのPROTACリンカーです {svg_1}. PROTAC(プロテオリシス標的化キメラ)は、E3ユビキチンリガーゼを募集して特定のタンパク質を分解のためにタグ付けすることによって機能する薬剤の一種です。 m-PEG8-ブロミドリンカーは、一連のPROTACの合成に使用できます {svg_2}.

求核置換反応

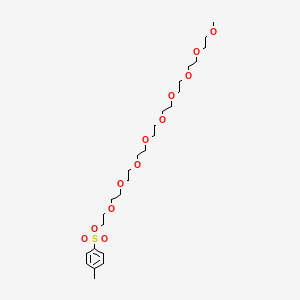

m-PEG8-ブロミドのブロミド基は、求核置換反応にとって非常に良好な脱離基です {svg_3}. この特性により、求核剤がブロミド基を置き換えるさまざまな化学反応で役立ちます。

溶解性向上剤

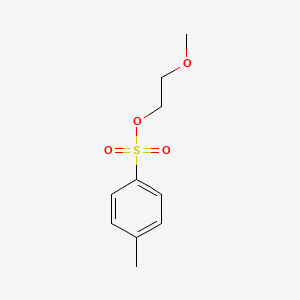

m-PEG8-ブロミドの親水性PEGスペーサーは、水性媒体における溶解性を高めます {svg_4}. これにより、化合物の溶解性を高めることが望ましい用途で役立ちます。

試薬グレードの研究

m-PEG8-ブロミドは試薬グレードであり、研究目的で使用されます {svg_5}. これは、実験を実行し、研究を行うために、実験室設定で使用するために適していることを意味します。

作用機序

Target of Action

m-PEG8-bromide is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of m-PEG8-bromide are the proteins that are intended to be degraded by the PROTACs . The role of m-PEG8-bromide is to connect the ligand for the protein of interest with the ligand for an E3 ubiquitin ligase .

Mode of Action

The bromide group in m-PEG8-bromide is a very good leaving group for nucleophilic substitution reactions . This property is exploited in the synthesis of PROTACs, where m-PEG8-bromide is used as a linker to connect two different ligands . The resulting PROTAC can then bind to both the protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by m-PEG8-bromide is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using m-PEG8-bromide to create PROTACs, specific proteins can be targeted for degradation, allowing for the manipulation of various biochemical pathways depending on the protein of interest .

Pharmacokinetics

The pharmacokinetic properties of m-PEG8-bromide are largely determined by its PEG component. PEGylation, the process of attaching PEG to molecules, is known to improve the solubility, stability, and bioavailability of drugs . It can also reduce immunogenicity and prolong the half-life of drugs in the body . Therefore, m-PEG8-bromide is expected to have favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Result of Action

The result of the action of m-PEG8-bromide is the degradation of the target protein . This can lead to a variety of molecular and cellular effects depending on the function of the protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to the alleviation of the disease symptoms .

Action Environment

The action of m-PEG8-bromide, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . Due to the hydrophilic nature of peg, m-peg8-bromide is expected to be stable and soluble in a wide range of environments . This makes it a versatile tool for the synthesis of PROTACs that can be used in various biological contexts .

将来の方向性

M-PEG8-bromide is a PEG linker containing a bromide group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . It is used for research purposes . Please contact the supplier for GMP-grade inquiries .

生化学分析

Biochemical Properties

m-PEG8-bromide is known to interact with proteins in aqueous solution . The bromide group in m-PEG8-bromide is a good leaving group for nucleophilic substitution reactions, which could potentially interact with enzymes and proteins

Cellular Effects

Peg linkers like m-PEG8-bromide are often used in the synthesis of PROTACs, which can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a PEG linker, m-PEG8-bromide is often used in the synthesis of PROTACs. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein

Temporal Effects in Laboratory Settings

M-PEG8-bromide is known to be stable and soluble in water, DMSO, DMF, and DCM .

特性

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35BrO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXJMRATZFVXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35BrO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-2-hydroxypropan-1-one](/img/structure/B609227.png)